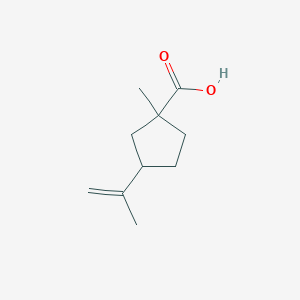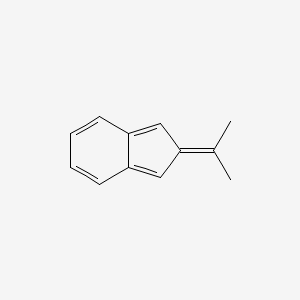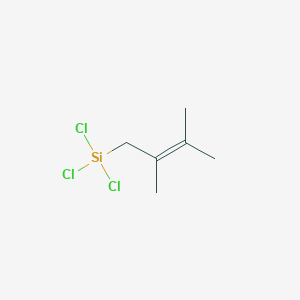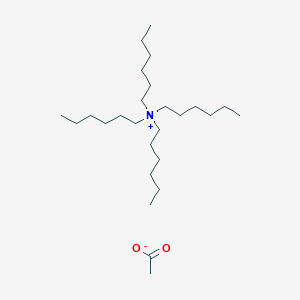
N,N,N-Trihexylhexan-1-aminium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trihexylhexan-1-aminium acetate is a quaternary ammonium compound. These compounds are known for their surfactant properties and are widely used in various industrial applications. The acetate form of this compound indicates that it is paired with an acetate anion, which can influence its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trihexylhexan-1-aminium acetate typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react trihexylamine with hexyl bromide in the presence of a base to form the quaternary ammonium bromide. This intermediate can then be treated with sodium acetate to exchange the bromide ion for an acetate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trihexylhexan-1-aminium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common due to the stability of the quaternary ammonium group.
Reduction: Reduction reactions are also rare for this compound.
Substitution: The acetate ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Substitution: Ion exchange resins or solutions of other salts (e.g., sodium chloride) can facilitate the substitution of the acetate ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ion exchange reactions will yield different quaternary ammonium salts depending on the anion introduced.
Aplicaciones Científicas De Investigación
N,N,N-Trihexylhexan-1-aminium acetate has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound’s surfactant properties make it useful in cell lysis and membrane studies.
Medicine: It can be used in drug formulation to enhance the solubility and bioavailability of certain drugs.
Industry: The compound is used in the formulation of detergents, disinfectants, and fabric softeners.
Mecanismo De Acción
The mechanism of action of N,N,N-Trihexylhexan-1-aminium acetate is primarily based on its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability or cell lysis. This property is exploited in both biological research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Triethylhexan-1-aminium acetate
- N,N,N-Trimethylhexan-1-aminium acetate
- N,N,N-Trihexylhexan-1-aminium chloride
Uniqueness
N,N,N-Trihexylhexan-1-aminium acetate is unique due to its specific alkyl chain length and the presence of the acetate anion. These characteristics influence its solubility, reactivity, and surfactant properties, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Propiedades
Número CAS |
36368-79-3 |
|---|---|
Fórmula molecular |
C26H55NO2 |
Peso molecular |
413.7 g/mol |
Nombre IUPAC |
tetrahexylazanium;acetate |
InChI |
InChI=1S/C24H52N.C2H4O2/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-2(3)4/h5-24H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
OVEGCWNSHIHZJK-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


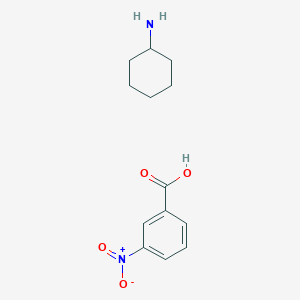
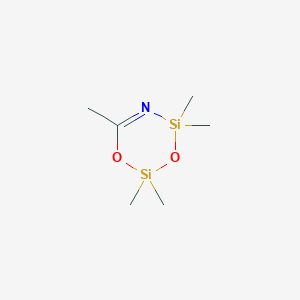
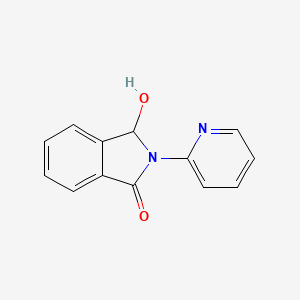
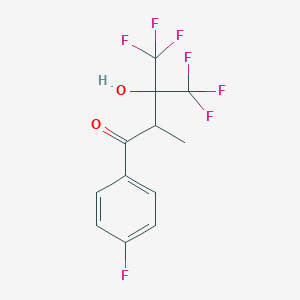
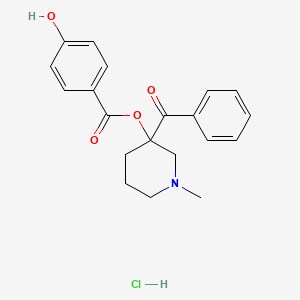
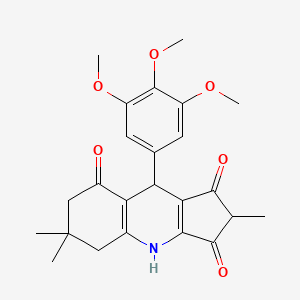
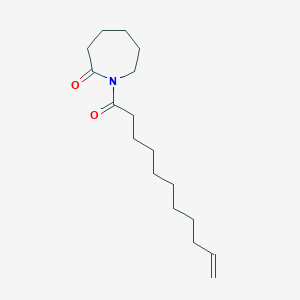
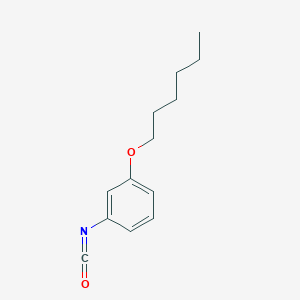
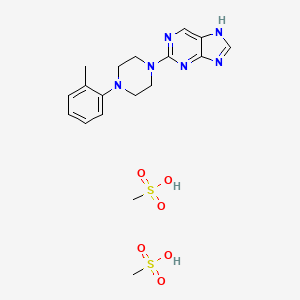
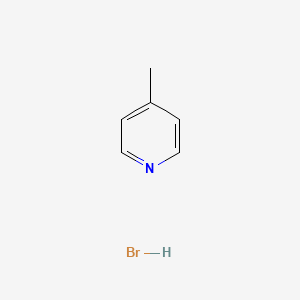
![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
